3-Bromo-5-(trifluoromethyl)phenylacetic acid
Overview
Description
3-Bromo-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is a colorless or pale yellow solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane, but relatively insoluble in water . This compound is primarily used as an intermediate in organic synthesis.
Mechanism of Action
- It belongs to the class of organoboron reagents, which are commonly used in transition metal-catalyzed reactions, such as the Suzuki–Miyaura (SM) coupling .
- In SM coupling, the compound’s boron atom interacts with a palladium catalyst, facilitating carbon–carbon bond formation. The boron group acts as a nucleophile during transmetalation, transferring from boron to palladium .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(trifluoromethyl)phenylacetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can participate in free radical reactions, where it loses a bromine atom and forms a succinimidyl radical . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its effects can vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-Bromo-5-(trifluoromethyl)phenylacetic acid involves the reaction of 3-Bromo-5-(trifluoromethyl)benzoic acid with sodium hydroxide to form the sodium salt, which is then acidified to yield the desired product . The reaction conditions typically involve:
Reactants: 3-Bromo-5-(trifluoromethyl)benzoic acid and sodium hydroxide
Solvent: Water or an organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reactors, continuous flow processes, and improved purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)phenylacetic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to form various bioactive molecules.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Biological Studies: The compound is used in biological research to study its effects on various biological systems and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenylacetic acid group.
3-Bromo-5-(trifluoromethyl)benzeneacetic acid: Another similar compound with slight structural variations.
Uniqueness
3-Bromo-5-(trifluoromethyl)phenylacetic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a valuable intermediate in the synthesis of various complex molecules and bioactive compounds .
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZAYSCKXDHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718762 | |
Record name | [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161362-01-1 | |
Record name | [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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